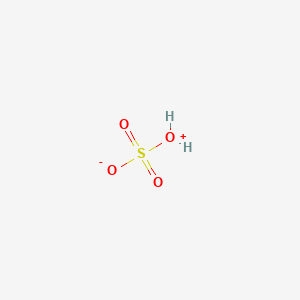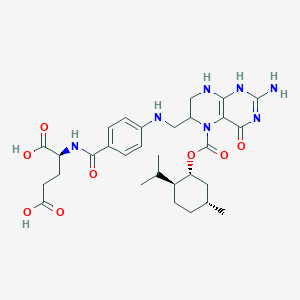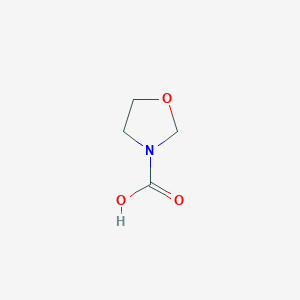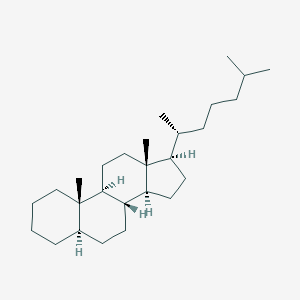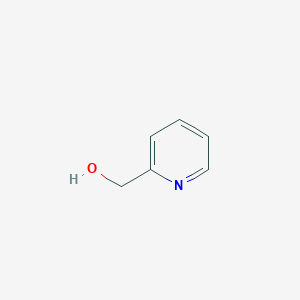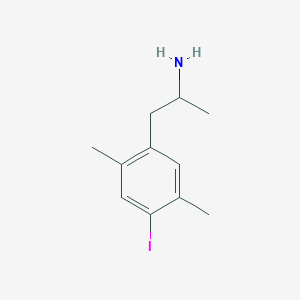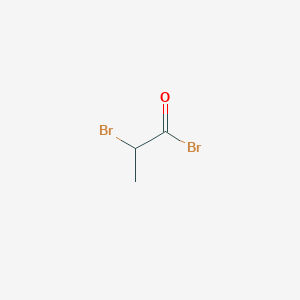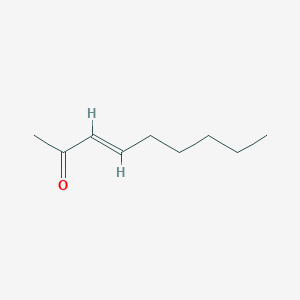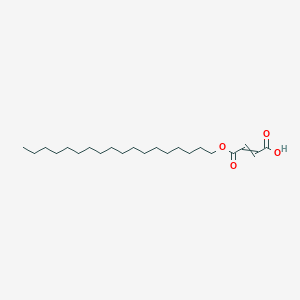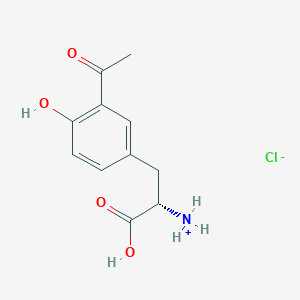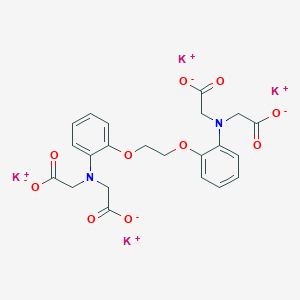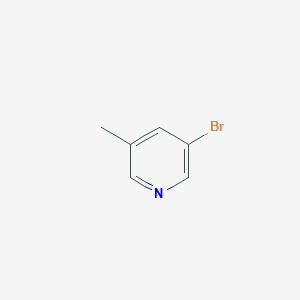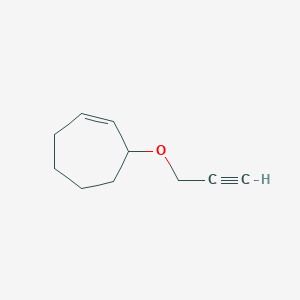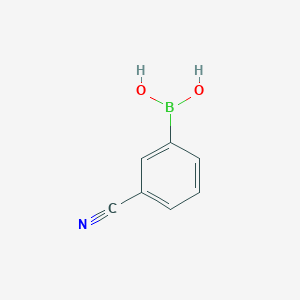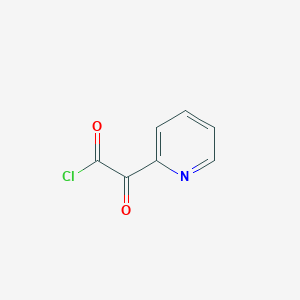
2-Oxo-2-(pyridin-2-yl)acetyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(pyridin-2-yl)acetyl chloride is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.56516 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyridin-2-yl)acetyl chloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
2-Pyridinecarboxylic acid+Thionyl chloride→2-Pyridineacetyl chloride, alpha-oxo-(9CI)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(pyridin-2-yl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines to form amides, which are useful intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, amides, and esters, which are valuable in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-Oxo-2-(pyridin-2-yl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(pyridin-2-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
2-Oxo-2-(pyridin-2-yl)acetyl chloride can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid: The parent compound from which this compound is derived.
2-Pyridineacetyl bromide: A similar compound where the chloride group is replaced with a bromide group, leading to different reactivity and applications.
2-Pyridineacetyl fluoride: Another similar compound with a fluoride group, which has unique properties and uses.
The uniqueness of this compound lies in its specific reactivity and the versatility it offers in chemical synthesis.
Propiedades
Número CAS |
143668-51-3 |
|---|---|
Fórmula molecular |
C7H4ClNO2 |
Peso molecular |
169.56 g/mol |
Nombre IUPAC |
2-oxo-2-pyridin-2-ylacetyl chloride |
InChI |
InChI=1S/C7H4ClNO2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4H |
Clave InChI |
OOZYCWZJPHWJSX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
Sinónimos |
2-Pyridineacetyl chloride, alpha-oxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


